molecular formula C16H14BrN3O B2843081 2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide CAS No. 868977-44-0

2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide

Cat. No. B2843081
M. Wt: 344.212
InChI Key: KCBSXAQGTAHFBS-UHFFFAOYSA-N
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Description

2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide is a chemical compound that has been extensively studied in the field of scientific research. It is a potent inhibitor of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth, proliferation, and differentiation. The compound has been shown to have potential applications in cancer therapy, as well as in the treatment of other diseases.

Scientific Research Applications

  • Synthetic Methodologies and Chemical Reactions :

    • Xiaoqiang Zhou et al. (2016) developed a copper-mediated aerobic oxidative coupling method for synthesizing 3-bromo-imidazo[1,2-a]pyridines, demonstrating a versatile approach for constructing these heterocycles which may include the synthesis of compounds like 2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide (Zhou et al., 2016).
    • A. Herath et al. (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxamides, an important step in the scalable and efficient production of these compounds (Herath et al., 2010).
    • Kim Meyer et al. (2012) explored the selective palladation of macrocyclic ligands, including those with imidazo[1,2-a]pyridine analogs, highlighting advanced coordination chemistry relevant to these compounds (Meyer et al., 2012).
  • Biological and Medicinal Applications :

    • C. Hamdouchi et al. (1999) designed and synthesized a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to Enviroxime, demonstrating potential antiviral applications of these compounds (Hamdouchi et al., 1999).
    • Kai Lv et al. (2017) reported on novel imidazo[1,2-a]pyridine-3-carboxamide derivatives with significant antimycobacterial activity, showing the therapeutic potential of these compounds in treating infections (Lv et al., 2017).
  • Materials Science and Corrosion Inhibition :

    • A. Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives as corrosion inhibitors, demonstrating the application of these compounds in protecting metals against corrosion (Saady et al., 2021).

properties

IUPAC Name

2-bromo-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-14-6-2-1-5-13(14)16(21)18-9-8-12-11-20-10-4-3-7-15(20)19-12/h1-7,10-11H,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSXAQGTAHFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

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